![molecular formula C18H10Cl8O2 B14587108 2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 61444-05-1](/img/structure/B14587108.png)
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is a synthetic organic compound characterized by its high chlorine content and biphenyl structure
準備方法
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of prop-2-en-1-yl groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent etherification. Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of chlorination on biphenyl structures.
Biology: Research on its biological activity and potential toxicity is ongoing, particularly in the context of environmental contamination.
Medicine: Investigations into its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism by which this compound exerts its effects involves interactions with cellular components, potentially disrupting normal biological functions. Its high chlorine content may lead to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules. The molecular targets and pathways involved are still under investigation, but its structural similarity to other chlorinated biphenyls suggests potential endocrine-disrupting effects.
類似化合物との比較
Compared to other chlorinated biphenyls, 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of prop-2-en-1-yl groups, which may influence its reactivity and biological activity. Similar compounds include:
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
- 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-diphenoquinone
- 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-diyl bis(oxyethane-2,1-diyloxy)bisethanol
These compounds share the biphenyl core and high chlorine content but differ in their functional groups and specific applications.
特性
CAS番号 |
61444-05-1 |
|---|---|
分子式 |
C18H10Cl8O2 |
分子量 |
541.9 g/mol |
IUPAC名 |
1,2,4,5-tetrachloro-3-prop-2-enoxy-6-(2,3,5,6-tetrachloro-4-prop-2-enoxyphenyl)benzene |
InChI |
InChI=1S/C18H10Cl8O2/c1-3-5-27-17-13(23)9(19)7(10(20)14(17)24)8-11(21)15(25)18(28-6-4-2)16(26)12(8)22/h3-4H,1-2,5-6H2 |
InChIキー |
IDUNINHDVFHQRF-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)OCC=C)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


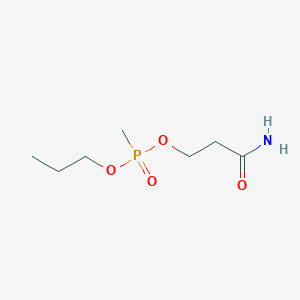
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
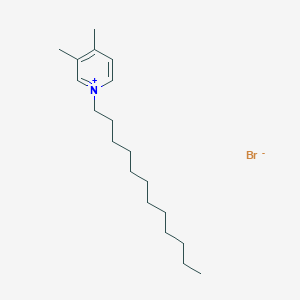
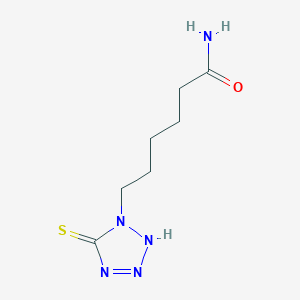


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

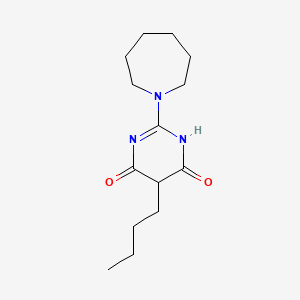
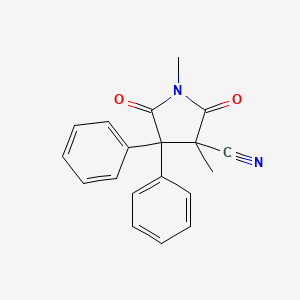

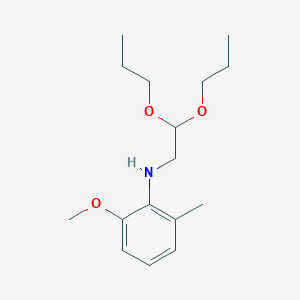
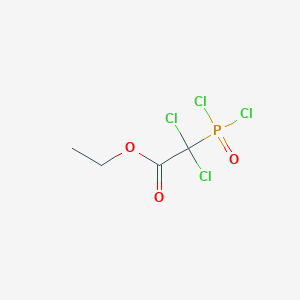
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
